molecular formula C14H17N3O4S2 B2601900 N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide CAS No. 942004-08-2

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B2601900
CAS No.: 942004-08-2
M. Wt: 355.43
InChI Key: HKZDPDQALJJRTO-UHFFFAOYSA-N
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Description

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylsulfonyl group, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions using reagents like 2-methoxyethyl chloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide
  • N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide

Uniqueness

N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-10-12(13(18)15-8-9-21-2)22-14(16-10)17-23(19,20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZDPDQALJJRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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